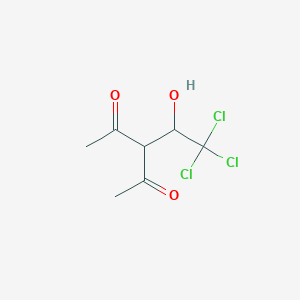
3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione is a chemical compound with a complex structure that includes a trichloro group, a hydroxyethyl group, and a pentane-2,4-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione typically involves the reaction of trichloroacetaldehyde with acetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated derivatives .
Scientific Research Applications
3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trichloro group and hydroxyethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trichloro-1-hydroxyethyl)imidazo[1,2-a]benzimidazole dihydrochlorides: These compounds have similar trichloro and hydroxyethyl groups but differ in their core structure.
Trichloroacetaldehyde derivatives: Compounds with similar trichloro groups but different functional groups attached.
Uniqueness
3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53446-74-5 |
|---|---|
Molecular Formula |
C7H9Cl3O3 |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
3-(2,2,2-trichloro-1-hydroxyethyl)pentane-2,4-dione |
InChI |
InChI=1S/C7H9Cl3O3/c1-3(11)5(4(2)12)6(13)7(8,9)10/h5-6,13H,1-2H3 |
InChI Key |
PGMPFGZMJVBFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C(Cl)(Cl)Cl)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















